molecular formula C24H20Br2N2O4 B12012794 [4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

Cat. No.: B12012794
M. Wt: 560.2 g/mol
InChI Key: LMFRYEYXHVGLJV-JFLMPSFJSA-N
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Description

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms and propoxybenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of 4-bromobenzoyl hydrazine: This step involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate under controlled conditions.

    Condensation Reaction: The intermediate 4-bromobenzoyl hydrazine is then reacted with 4-bromo-2-formylphenyl 4-propoxybenzoate in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce brominated alcohols or amines.

Scientific Research Applications

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzoyl hydrazine
  • 4-bromo-2-formylphenyl 4-propoxybenzoate
  • Brominated quinones

Uniqueness

What sets [4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H20Br2N2O4

Molecular Weight

560.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C24H20Br2N2O4/c1-2-13-31-21-10-5-17(6-11-21)24(30)32-22-12-9-20(26)14-18(22)15-27-28-23(29)16-3-7-19(25)8-4-16/h3-12,14-15H,2,13H2,1H3,(H,28,29)/b27-15+

InChI Key

LMFRYEYXHVGLJV-JFLMPSFJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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